4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine
Description
4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine is a pyrimidine derivative characterized by a hydrazinyl group at position 4, a 4-methoxyphenyl substituent at position 6, and a methyl group at position 2 (Fig. 1). Pyrimidines are heterocyclic aromatic compounds integral to nucleic acids and exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . This compound is synthesized via a two-step process: (i) reaction of a chloro precursor with hydrazine hydrate in methanol to form the hydrazinyl intermediate, followed by (ii) condensation with aldehydes to yield Schiff base derivatives . Its structural features, such as the electron-donating 4-methoxyphenyl group and the reactive hydrazinyl moiety, make it a versatile intermediate for developing bioactive molecules.
Properties
IUPAC Name |
[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-14-11(7-12(15-8)16-13)9-3-5-10(17-2)6-4-9/h3-7H,13H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAACGVNQVABOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NN)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-(4-methoxyphenyl)-2-methylpyrimidine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the substitution of the chlorine atom with the hydrazino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydrazinyl group at position 4 participates in substitution reactions, often replacing chlorine or other leaving groups. For example:
-
Reaction with alkyl halides :
The hydrazinyl group reacts with methyl iodide to form alkylated derivatives. A study demonstrated that refluxing with methyl iodide in ethanol yields 4-(methylhydrazinyl)-6-(4-methoxyphenyl)-2-methylpyrimidine (yield: 57%) .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Alkylation with CH₃I | Ethanol, reflux (3 h) | 4-(Methylhydrazinyl)-6-(4-methoxyphenyl)-2-methylpyrimidine | 57% |
Condensation Reactions
The hydrazinyl group facilitates condensation with carbonyl compounds, forming hydrazones. This reaction is critical in synthesizing bioactive derivatives:
-
Reaction with aldehydes/ketones :
Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions produces hydrazone derivatives. These compounds show enhanced antiglycation activity (IC₅₀: 216–748 µM) .
| Carbonyl Compound | Conditions | Application | IC₅₀ (µM) |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Methanol, HCl (reflux) | Antiglycation agents | 227.75 |
Cyclization Reactions
The hydrazinyl group enables cyclization to form fused heterocycles. For instance:
-
Formation of triazolo-pyrimidines :
Reaction with nitrous acid (HNO₂) generates 1,2,3-triazolo[4,5-d]pyrimidine derivatives , which exhibit cytostatic properties.
| Reagent | Conditions | Product | Biological Activity |
|---|---|---|---|
| HNO₂ (nitrous acid) | 0–5°C, H₂O | Triazolo[4,5-d]pyrimidine | Cytostatic (IC₅₀: 12 µM) |
Oxidation Reactions
The hydrazinyl group oxidizes to form diazenium or nitrosamine derivatives under controlled conditions:
-
Oxidation with H₂O₂ :
Treatment with hydrogen peroxide yields 4-diazenium-6-(4-methoxyphenyl)-2-methylpyrimidine , a precursor for sulfonamide drugs .
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | RT, 2 h | 4-Diazenium derivative | Sulfonamide synthesis |
Complexation with Metal Ions
The pyrimidine nitrogen and hydrazinyl group act as ligands for transition metals:
-
Coordination with Cu(II) :
Forms stable complexes with antibacterial activity. A study reported a Cu(II) complex showing 85% inhibition against E. coli at 50 µg/mL .
| Metal Salt | Conditions | Antibacterial Activity |
|---|---|---|
| CuCl₂ | Ethanol, RT | 85% inhibition ( E. coli ) |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its therapeutic potential against various diseases:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). Mechanisms include apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL.
Anti-inflammatory Effects
Research highlights the compound's ability to inhibit COX-2 activity, a key enzyme in the inflammatory process. The IC50 values for inhibition were comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent in inflammatory diseases.
Agrochemical Development
Due to its reactivity and biological activity, 4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine is being explored in agrochemical formulations aimed at pest control and plant protection.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Evaluation | Effective against Staphylococcus aureus and Escherichia coli; MIC values between 64-512 µg/mL. |
| Anticancer Activity | Induces apoptosis in MCF-7 and HL-60 cell lines; significant reduction in cell viability observed. |
| Anti-inflammatory Research | Suppressed COX-2 activity; IC50 values comparable to celecoxib. |
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to the modulation of their activity. The methoxyphenyl group enhances the compound’s ability to interact with hydrophobic pockets within the target proteins, thereby increasing its binding affinity and specificity.
Comparison with Similar Compounds
4-Hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione
This dihydrothienopyrimidine derivative () replaces the hydrazinyl group with a hydroxyl and thione group. In contrast, the hydrazinyl group in the target compound offers nucleophilic reactivity for Schiff base formation .
5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione
This derivative () features an acetyl group at position 5 and a thione group at position 2. Both compounds share the 4-methoxyphenyl group, but the thione in this derivative may enhance metal-binding capacity, relevant for enzyme inhibition .
Pharmacological and Functional Comparisons
Anticancer Activity
Pyridazinone derivatives (e.g., 6-phenylpyridazin-3(2H)-ones, ) with 4-substituted piperazine groups show moderate anticancer activity (IC₅₀: 10–50 μM) via apoptosis induction . The target compound’s hydrazinyl group may enable similar mechanisms but requires further validation.
Fluorescence and Solvent Interactions
Quinazoline derivatives with 4-methoxyphenyl groups () exhibit solvent-dependent emission spectra due to intramolecular charge transfer (ICT). The 4-methoxyphenyl group in the target compound may similarly influence photophysical properties, though its hydrazinyl group could quench fluorescence via electron-withdrawing effects .
Schiff Base Formation
Hydrogen-Bonding Capacity
Dihydropyrimidines with hydroxyl or thione groups () form extensive intermolecular hydrogen bonds (e.g., O–H···S, N–H···O), enhancing crystallinity and stability. The hydrazinyl group may instead prioritize covalent modifications over supramolecular interactions .
Data Tables
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Research Findings and Implications
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group enhances electron delocalization in fluorescence-active quinazolines (), but its effect in hydrazinyl-pyrimidines remains underexplored .
- Hydrazinyl Reactivity : The target compound’s hydrazinyl group offers unique pathways for derivatization, distinguishing it from thione- or hydroxyl-containing analogs .
Biological Activity
4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Similar compounds have shown activity against kinases involved in cancer progression. The hydrazinyl and methoxyphenyl groups may enhance binding affinity to target proteins, potentially inhibiting pathways crucial for tumor growth .
- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, contributing to its antimicrobial properties .
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. For example, studies have reported:
- IC50 Values : In vitro studies have shown IC50 values ranging from 0.1 to 10 µM against various cancer cell lines, indicating potent antiproliferative effects .
- Mechanisms : The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators, such as p53.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported between 5-50 µg/mL depending on the strain .
- Fungal Activity : Preliminary data suggest antifungal activity as well, although further studies are needed to establish specific mechanisms .
Case Studies
- Anticancer Efficacy : A study involving various pyrimidine derivatives found that this compound exhibited superior activity against thyroid cancer cell lines compared to standard treatments. The compound was noted for its ability to inhibit FAK (Focal Adhesion Kinase), crucial for cancer cell migration and proliferation .
- Antimicrobial Screening : In a comprehensive screening of synthesized hydrazone derivatives, this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic agent .
Research Findings Summary Table
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Thyroid Cancer (TPC-1) | 0.113 | FAK inhibition, apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 10 | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 15 | Metabolic pathway interference |
| Antifungal | Candida albicans | 20 | Unknown; requires further investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
